molecular formula C17H14N2O4 B2969480 Methyl 4-(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)benzoate CAS No. 952861-13-1

Methyl 4-(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)benzoate

Cat. No. B2969480
CAS RN: 952861-13-1
M. Wt: 310.309
InChI Key: ANOWDTSIESQBLY-UHFFFAOYSA-N
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Description

“Methyl 4-(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)benzoate” is a derivative of quinoxaline . Quinoxaline is a nitrogen-containing heterocyclic compound with many pharmaceutical and industrial applications . It is a part of several drugs currently used as antibiotics, such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox .


Synthesis Analysis

Quinoxaline can be synthesized by adopting green chemistry principles . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .


Molecular Structure Analysis

Quinoxaline is structurally isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine . The molecular weight of a related compound, 2-Methyl-1,2,3,4-tetrahydroquinoxaline, is 148.20 .


Chemical Reactions Analysis

The synthesis of quinoxaline derivatives involves various reactions such as oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of quinoxaline derivatives can vary. For instance, 1,2,3,4-Tetrahydroquinoline has a boiling point of 548.1±50.0 °C and a density of 1.274±0.06 g/cm3 .

Scientific Research Applications

Mechanism of Action

The mechanism of action of quinoxaline derivatives is diverse, targeting many receptors or microorganisms . For example, a novel series of [1, 2, 4]triazolo(4,3-a)quinoxaline-amino-phenyl derivatives were designed as bromodomain and extra-terminal (BET) protein inhibitors, showing potential as anti-cancer treatments .

Safety and Hazards

The safety and hazards of quinoxaline derivatives can also vary. For example, 1,2,3,4-Tetrahydroquinoline is classified as Acute Tox. 3 Oral - Aquatic Chronic 3 - Carc. 1B .

Future Directions

Quinoxaline and its derivatives have a wide spectrum of biological importance, paving the way for further development in drug discovery . The critical role of quinoxaline on various heterocyclic moieties has been given more attention in recent research .

properties

IUPAC Name

methyl 4-(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c1-23-17(22)12-8-6-11(7-9-12)16(21)19-10-15(20)18-13-4-2-3-5-14(13)19/h2-9H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOWDTSIESQBLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)benzoate

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